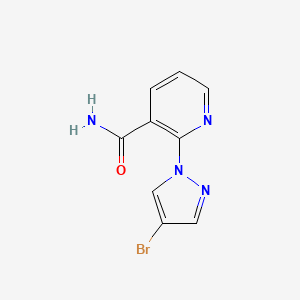
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, GSK503, and is a selective inhibitor of the protein BRD4. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.
Mecanismo De Acción
The mechanism of action of 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide involves the inhibition of the protein BRD4. BRD4 plays a crucial role in the regulation of gene expression, and its inhibition by GSK503 results in the downregulation of genes that are involved in the development and progression of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide are primarily related to its inhibition of BRD4. This inhibition results in the downregulation of genes that are involved in various disease processes, including cancer and inflammation. Additionally, GSK503 has been shown to reduce the formation of arterial plaques in animal models, suggesting that it may have potential applications in cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide in lab experiments is its specificity for the protein BRD4. This specificity allows for targeted inhibition of the protein, which can be useful in studying its role in various disease processes. However, one limitation of using GSK503 in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell types at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide. One potential direction is the further investigation of its potential as a treatment for hematological malignancies, such as acute myeloid leukemia and multiple myeloma. Additionally, GSK503 has shown potential as a treatment for inflammatory diseases, such as rheumatoid arthritis, and further research in this area may be warranted. Another potential direction for future research is the investigation of the potential use of GSK503 in combination with other drugs, as it may have synergistic effects when used in combination with other inhibitors of gene expression.
Métodos De Síntesis
The synthesis of 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide involves a multi-step process that begins with the reaction of 4-methyl-3-pyridyl isothiocyanate with 4-aminobenzoyl chloride. This reaction results in the formation of 4-methyl-3-pyridyl carbamoyl benzoic acid, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminomethylbenzamide in the presence of a base to produce the final product.
Aplicaciones Científicas De Investigación
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and cardiovascular disease. In cancer research, GSK503 has shown promising results as a potential treatment for hematological malignancies, such as acute myeloid leukemia and multiple myeloma. This compound has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, GSK503 has been investigated for its potential use in cardiovascular disease, as it has been shown to reduce the formation of arterial plaques in animal models.
Propiedades
IUPAC Name |
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-5-6-16-9-13(10)17-14(18)12-4-2-3-11(7-12)8-15/h2-7,9H,8,15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSLUJMCAVJVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)

![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)



![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)

![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)
![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)

![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)
